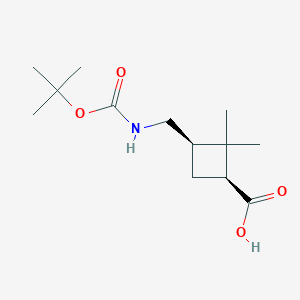
4,6-Diaminopyrimidin-2(1H)-one hydrochloride
Übersicht
Beschreibung
4,6-Diaminopyrimidin-2(1H)-one hydrochloride, also known as DAP-HCl, is a versatile organic compound with a wide range of applications in scientific research. DAP-HCl is a white, crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of other organic compounds, such as amino acids, peptides, and nucleic acids. DAP-HCl has a variety of biochemical and physiological effects and is used in laboratory experiments to study these effects.
Wissenschaftliche Forschungsanwendungen
Tautomeric Forms and Hydrogen-Bonding Interactions
Research on derivatives of pyrimidin-4-one, like 4,6-diaminopyrimidin-2(1H)-one hydrochloride, has revealed their ability to adopt different tautomeric forms, influencing hydrogen-bonding interactions in cocrystals. This property is crucial in studying their tautomeric preferences and behavior in various crystallization attempts, as demonstrated by Gerhardt, Tutughamiarso, and Bolte (2011) (Gerhardt, Tutughamiarso, & Bolte, 2011).
Synthesis of Pyrido[2,3-d]pyrimidines
Bagley et al. (2001) explored the reaction of 2,6-diaminopyrimidin-4-one with butynones to synthesize pyrido[2,3-d]pyrimidines. This study provided a new method for producing these compounds in excellent yield without further purification, showcasing the potential for combinatorial chemistry applications (Bagley, Hughes, Lloyd, & Powers, 2001).
Formation of Benzochromeno[2,3-d]pyrimidines
In 2020, Harutyunyan et al. conducted one-pot three-component reactions of 2,6-diaminopyrimidin-4-(3H)-one with aromatic aldehydes and naphthols, leading to the synthesis of benzochromeno[2,3-d]pyrimidine derivatives. This process involved the substitution of the 6-amino group of 2,6-diaminopyrimidin-4-(3H)-one by naphthol's hydroxy group and the closure of the 4H-pyran ring (Harutyunyan, Israyelyan, Panosyan, & Hovsepyan, 2020).
Inhibition of Microbial Growth
Research by Roy, Ghosh, and Guha (1961) indicated the inhibitory action of 2,4-Diamino-6-hydroxypyrimidine and its derivatives on the growth of various microorganisms, including Streptococcus faecalis and Escherichia coli. This highlighted the compound's potential in antimicrobial applications (Roy, Ghosh, & Guha, 1961).
Synthesis and Inhibitory Activity of Naphthyridin-2(1H)-ones
Thompson et al. (2000) synthesized 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones from 4,6-diaminonicotinaldehyde and found them to be potent inhibitors of protein tyrosine kinases, particularly c-Src. This research provided insights into developing selective inhibitors for specific enzymes (Thompson et al., 2000).
Protonation Sites in Antitumor Agents
Threadgill, Griffin, Stevens, and Wong (1987) investigated the protonation of 2,4-diaminopyrimidines, which are of interest as antitumor agents. They used spectroscopy to determine protonation sites, contributing to the understanding of structural requirements for inhibitory activity against dihydrofolate reductase (Threadgill, Griffin, Stevens, & Wong, 1987).
Zukünftige Richtungen
The future directions of “4,6-Diaminopyrimidin-2(1H)-one hydrochloride” research could involve further exploration of its potential applications in the pharmaceutical industry, given the importance of heterocyclic compounds in this field . Additionally, more studies could be conducted to fully understand its mechanism of action and safety profile.
Eigenschaften
IUPAC Name |
4,6-diamino-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH/c5-2-1-3(6)8-4(9)7-2;/h1H,(H5,5,6,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBVUUVTADEGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)









![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)


![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)
